molecular formula C2H3Br2OP B14396072 Ethenylphosphonic dibromide CAS No. 88354-22-7

Ethenylphosphonic dibromide

Cat. No.: B14396072
CAS No.: 88354-22-7
M. Wt: 233.83 g/mol
InChI Key: RRUNALZKZKGCEL-UHFFFAOYSA-N
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Description

Ethenylphosphonic dibromide is an organophosphorus compound characterized by the presence of both ethenyl and phosphonic groups bonded to bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethenylphosphonic dibromide can be synthesized through the bromination of ethenylphosphonic acid derivatives. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination. The process may require solvents such as dichloromethane or methanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of solid-supported catalysts can enhance the efficiency and selectivity of the bromination process .

Chemical Reactions Analysis

Types of Reactions: Ethenylphosphonic dibromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethenylphosphonic dibromide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethenylphosphonic dibromide involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The ethenyl group can undergo addition reactions, while the phosphonic group can participate in coordination with metal ions or other electrophiles. These interactions can modulate the activity of enzymes or other biological targets, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: Ethenylphosphonic dibromide is unique due to the combination of ethenyl and phosphonic groups, providing a versatile platform for various chemical transformations. Its ability to undergo both addition and substitution reactions makes it a valuable reagent in synthetic chemistry .

Properties

CAS No.

88354-22-7

Molecular Formula

C2H3Br2OP

Molecular Weight

233.83 g/mol

IUPAC Name

1-dibromophosphorylethene

InChI

InChI=1S/C2H3Br2OP/c1-2-6(3,4)5/h2H,1H2

InChI Key

RRUNALZKZKGCEL-UHFFFAOYSA-N

Canonical SMILES

C=CP(=O)(Br)Br

Origin of Product

United States

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